molecular formula C15H20ClNO4 B3256838 Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate CAS No. 277745-47-8

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate

Cat. No.: B3256838
CAS No.: 277745-47-8
M. Wt: 313.77 g/mol
InChI Key: RIHNYKFQUWABML-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is a synthetic organic compound characterized by a methyl ester group, a tert-butoxycarbonyl (Boc)-protected amino group at the β-position, and a 4-chlorophenyl substituent. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and heterocycle synthesis.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHNYKFQUWABML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid or its derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Formation of the ester: The protected amino acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

    Introduction of the chlorophenyl group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, in-line monitoring, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Carboxylic acid and amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in ester groups, substituents, and functional groups.

Structural Analogues with Variations in Ester Groups

  • Ethyl 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 61546-80-3) Key Differences:
  • Ester Group : Ethyl vs. methyl ester. Ethyl esters generally exhibit slower hydrolysis rates and increased lipophilicity.
  • Implications: The hydroxyl group may improve aqueous solubility but reduce stability under acidic conditions .

Analogues with Substituent Variations on the Aromatic Ring

  • Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate (CAS 94790-24-6) Key Differences:
  • Substituent : 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
  • Position of Boc Group: Boc-protected amino at C2 vs. C3. The Boc group’s position may affect steric hindrance and conformational flexibility .

Analogues with Modified Functional Groups

  • Methyl 3-[(4-Chlorophenyl)sulfonyl]propanoate Key Differences:
  • Functional Group: Sulfonyl (-SO₂-) vs. Boc-amino. Implications: The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing stability against nucleophilic attack. Such derivatives are often explored for antimicrobial activity .
  • Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate Key Differences:
  • Functional Groups: Hydroxy and 2,2-dimethyl groups vs. Boc-amino.

Reactivity and Stability

  • Hydrolysis Sensitivity : Methyl esters (target compound) hydrolyze faster than ethyl analogs (e.g., ).
  • Boc Deprotection : The Boc group in the target compound is susceptible to acidic conditions, whereas sulfonyl or hydroxy derivatives (e.g., ) lack this liability.

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate, also known by its CAS number 277745-47-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈ClN₁O₄
  • Molecular Weight : 313.78 g/mol
  • CAS Number : 277745-47-8

The compound is believed to function primarily as an inhibitor of specific enzymatic pathways, particularly those involving amino acids and their derivatives. The tert-butoxycarbonyl (Boc) group is known to protect amines during synthesis and can influence the compound's bioavailability and stability.

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to this compound in targeting parasitic infections. For instance, research on related compounds has shown promising results against Cryptosporidium species, indicating that modifications in the structure can enhance efficacy against gastrointestinal parasites .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study examining the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the aromatic ring can significantly affect biological activity. Compounds with a chlorophenyl group showed enhanced inhibitory effects on target enzymes compared to their non-substituted counterparts .
  • Metabolic Stability :
    • Research indicates that the presence of the Boc group contributes to the metabolic stability of the compound, allowing for sustained activity in biological systems. This stability is crucial for therapeutic applications where prolonged exposure is necessary for efficacy .
  • Efficacy in Animal Models :
    • In vivo studies using mouse models have shown that compounds with similar structures exhibit significant antiparasitic activity, leading to rapid resolution of symptoms associated with Cryptosporidium infections . While direct studies on this compound are needed, these findings suggest a potential pathway for its application.

Data Tables

PropertyValue
Molecular Weight313.78 g/mol
CAS Number277745-47-8
Biological ActivityAntiparasitic, Anticancer
MechanismEnzyme inhibition
Study ReferenceFindings
Effective against Cryptosporidium
Potential HDAC inhibitor
Structure-activity relationship analysis

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C.

Sample aliquots at intervals (0, 24, 48, 72 hours) and analyze via HPLC.

Degradation products (e.g., free amine or carboxylic acid) are identified using HRMS and compared to synthetic standards.

Arrhenius plots model temperature-dependent degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
Reactant of Route 2
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Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate

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